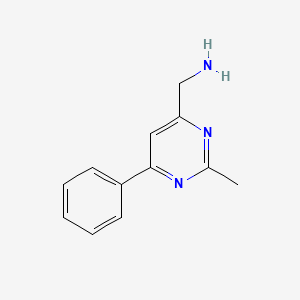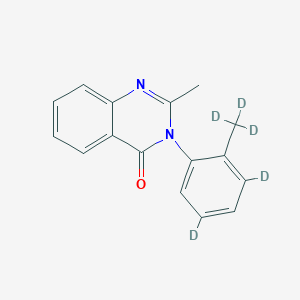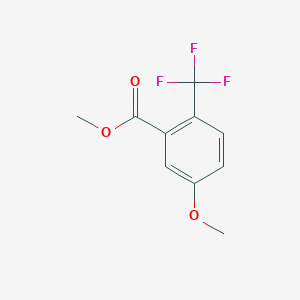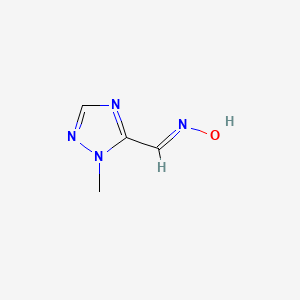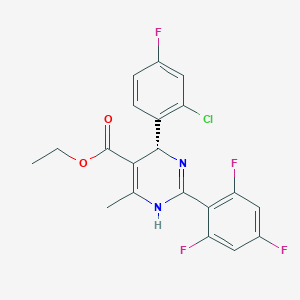
1-(2,2-difluoroethyl)-3-iodo-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-difluoroethyl)-3-iodo-1H-1,2,4-triazole is a compound that features a triazole ring substituted with a difluoroethyl group and an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . The reaction conditions often include the use of (2,2-difluoro-ethyl)(aryl)iodonium triflate as the electrophilic reagent, which reacts with nucleophiles such as thiols, amines, and alcohols .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of solvents, temperature control, and purification techniques are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-difluoroethyl)-3-iodo-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the substituents.
Coupling Reactions: The difluoroethyl group can engage in coupling reactions with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Thiols, amines, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioethers, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
1-(2,2-difluoroethyl)-3-iodo-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug design and development.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as increased thermal stability or unique electronic characteristics.
Agrochemistry: The compound’s reactivity can be harnessed to develop new agrochemicals with improved efficacy and environmental profiles.
Mecanismo De Acción
The mechanism of action of 1-(2,2-difluoroethyl)-3-iodo-1H-1,2,4-triazole involves its interaction with molecular targets through its functional groups. The difluoroethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to specific targets . The iodine atom can participate in halogen bonding, further stabilizing the interaction with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2-difluoroethyl)-3-bromo-1H-1,2,4-triazole: Similar structure but with a bromine atom instead of iodine.
1-(2,2-difluoroethyl)-3-chloro-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
1-(2,2-difluoroethyl)-3-iodo-1H-1,2,4-triazole is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity compared to its bromine or chlorine analogs. Additionally, the difluoroethyl group provides metabolic stability and lipophilicity, making it a valuable moiety in drug design .
Propiedades
Fórmula molecular |
C4H4F2IN3 |
|---|---|
Peso molecular |
259.00 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethyl)-3-iodo-1,2,4-triazole |
InChI |
InChI=1S/C4H4F2IN3/c5-3(6)1-10-2-8-4(7)9-10/h2-3H,1H2 |
Clave InChI |
OEHJESYLHINUFK-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=NN1CC(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-bromo-2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13446626.png)
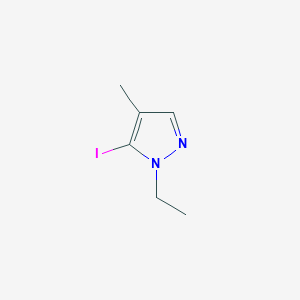
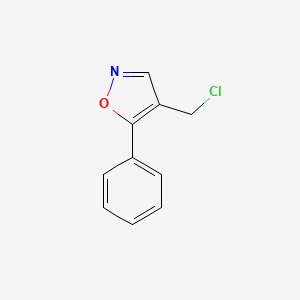
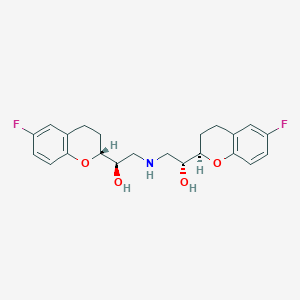
![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
![Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)
![3-[2-(2-Methoxyethoxy)ethyl]-15'-methylspiro[1,3-oxazolidine-5,16'-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene]-2,3',4-trione](/img/structure/B13446658.png)
